molecular formula C17H17ClN2O2 B12808634 3-chloro-N-[2-oxo-2-(1-phenylethylamino)ethyl]benzamide

3-chloro-N-[2-oxo-2-(1-phenylethylamino)ethyl]benzamide

Cat. No.: B12808634
M. Wt: 316.8 g/mol
InChI Key: MWDVCHRYCKXEBY-UHFFFAOYSA-N
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Description

3-chloro-N-[2-oxo-2-(1-phenylethylamino)ethyl]benzamide is a chemical compound with the molecular formula C17H17ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide group and a phenylethylamino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-oxo-2-(1-phenylethylamino)ethyl]benzamide typically involves a multi-step reaction process. One common method includes the following steps :

    Formation of the Intermediate: The initial step involves the reaction of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride with benzotriazol-1-ol in the presence of N-ethyl-N,N-diisopropylamine and dichloromethane at 20°C under an inert atmosphere.

    Hydrolysis: The intermediate product is then treated with hydrogen chloride in dichloromethane and 1,4-dioxane at 20°C under an inert atmosphere.

    Final Step: The final step involves the reaction of the hydrolyzed product with triethylamine in dichloromethane at 20°C to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-oxo-2-(1-phenylethylamino)ethyl]benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details are not widely available.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

3-chloro-N-[2-oxo-2-(1-phenylethylamino)ethyl]benzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific details are limited.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-oxo-2-(1-phenylethylamino)ethyl]benzamide is not well-documented. it is believed to interact with specific molecular targets and pathways, leading to its observed effects. Further research is needed to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[2-oxo-2-(1-phenylethylamino)ethyl]benzamide is unique due to its specific structural features, including the chloro-substituted benzamide group and the phenylethylamino moiety

Properties

IUPAC Name

3-chloro-N-[2-oxo-2-(1-phenylethylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-12(13-6-3-2-4-7-13)20-16(21)11-19-17(22)14-8-5-9-15(18)10-14/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDVCHRYCKXEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673499
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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